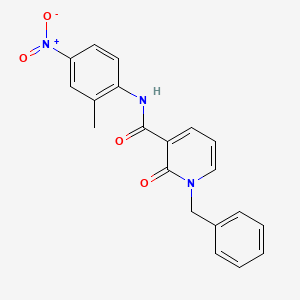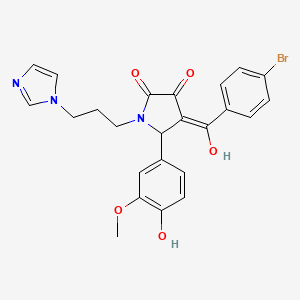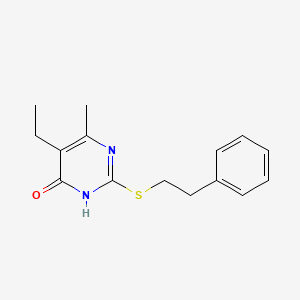![molecular formula C20H16N4O4S B3004285 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 877818-52-5](/img/structure/B3004285.png)
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
A significant area of research regarding 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide relates to its potential in anticancer therapies. The compound's derivatives have been examined for their anticancer properties. Specifically, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, prepared through reactions involving similar compounds, demonstrated potent and selective cytotoxic effects against leukemia cell lines, such as CCRF-CEM and SR (Horishny, Arshad, & Matiychuk, 2021)(Horishny, Arshad, & Matiychuk, 2021). Moreover, various heterocyclic compounds containing the nitrophenyl group have shown promising anticancer and antioxidant properties (Sayed et al., 2021)(Sayed et al., 2021).
Structural Characterization for Drug Development
The structural characterization of derivatives of this compound provides insights crucial for drug development. For instance, the structural analysis of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has been conducted, aiding in understanding their potential as dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021)(Al-Wahaibi et al., 2021).
Potential in Insecticide Development
This compound and its derivatives also find applications in developing insecticides. Pyridine derivatives, including compounds with structural similarities, have been synthesized and tested for toxicity against pests like cowpea aphid, Aphis craccivora Koch. Some derivatives exhibited significant insecticidal activity (Bakhite et al., 2014)(Bakhite et al., 2014).
Antimicrobial Properties
Research has explored the antimicrobial potential of these compounds. Thiazolidinone, thiazoline, and thiophene derivatives, synthesized using similar methodologies, have shown promising antimicrobial activities (Gouda et al., 2010)(Gouda et al., 2010).
Synthesis of Novel Compounds
The synthesis of novel compounds using this chemical as a starting point or intermediate has been a significant focus. For example, new 1,2,3,4-Tetrahydrocarbazole derivatives of biological interest have been synthesized starting from 2-Cyano-N-(tetrahydrocarbazole)acetamide (Fadda et al., 2010)(Fadda et al., 2010).
Dual Inhibitory Properties for Cancer Treatment
Compounds with structural similarities have been studied for their dual inhibitory properties against enzymes like thymidylate synthase and dihydrofolate reductase, crucial for cancer treatment (Gangjee et al., 2008)(Gangjee et al., 2008).
Safety and Hazards
As with any chemical, handling this compound would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area. Without specific toxicity data, it’s difficult to assess the exact hazards associated with this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c21-11-17-16(13-5-4-8-15(9-13)24(27)28)10-18(25)23-20(17)29-12-19(26)22-14-6-2-1-3-7-14/h1-9,16H,10,12H2,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFJYNSQNYBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)
![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)
